6-(Hydroxymethyl)pyridazine-3-carboxylicacidhydrochloride
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Overview
Description
6-(Hydroxymethyl)pyridazine-3-carboxylic acid hydrochloride is a chemical compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds containing a six-membered ring with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(hydroxymethyl)pyridazine-3-carboxylic acid hydrochloride typically involves the reaction of pyridazine derivatives with formaldehyde and subsequent carboxylation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the desired product. The specific steps and conditions can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of 6-(hydroxymethyl)pyridazine-3-carboxylic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-(Hydroxymethyl)pyridazine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of pyridazine-3,6-dicarboxylic acid.
Reduction: Formation of 6-(hydroxymethyl)pyridazine-3-methanol.
Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Hydroxymethyl)pyridazine-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyridazine derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-(hydroxymethyl)pyridazine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 6-(Hydroxymethyl)pyridine-3-carboxylic acid
- 6-(Hydroxymethyl)pyrimidine-3-carboxylic acid
- 6-(Hydroxymethyl)pyrrole-3-carboxylic acid
Uniqueness
6-(Hydroxymethyl)pyridazine-3-carboxylic acid hydrochloride is unique due to the presence of the pyridazine ring, which imparts specific chemical and biological properties. The adjacent nitrogen atoms in the ring can participate in various interactions, making this compound particularly interesting for research and development in multiple fields.
Properties
Molecular Formula |
C6H7ClN2O3 |
---|---|
Molecular Weight |
190.58 g/mol |
IUPAC Name |
6-(hydroxymethyl)pyridazine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H6N2O3.ClH/c9-3-4-1-2-5(6(10)11)8-7-4;/h1-2,9H,3H2,(H,10,11);1H |
InChI Key |
QAQGNITUYUHAMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1CO)C(=O)O.Cl |
Origin of Product |
United States |
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